2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2,4-Dichlorophenoxyacetic acid (2,4-D) was the first synthetic herbicide to be commercially developed and has commonly been used as a broadleaf herbicide for over 60 years . It is a selective herbicide that kills dicots without affecting monocots .
Synthesis Analysis
The synthesis of 2,4-D is typically carried out in a laboratory setting. The confidential data provided on the manufacturing process of 2,4-D were identical to those submitted for registration in Brasil .Molecular Structure Analysis
The molecular structure of 2,4-D consists of a phenyl ring with two chlorine atoms and an acetic acid group attached to it .Chemical Reactions Analysis
The chemical reactions involving 2,4-D are complex and depend on the environmental conditions. For example, in the presence of light and oxygen, 2,4-D can undergo photodegradation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-D, such as its volatility and solubility, can affect its behavior in the environment .Scientific Research Applications
Contaminants: Dioxins
Some methods of synthesizing 2,4-D result in contamination with dioxins, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD is classified as a confirmed human carcinogen . Contaminants typically contain two or three chlorine atoms.
Remember to follow safety guidelines when handling 2,4-D , and consult relevant safety data sheets for detailed information . If you have further questions or need additional details, feel free to ask! 😊
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a structural analog of 2,4-D, this compound may also function as a synthetic auxin. Auxins work by influencing cell growth rates. When absorbed by the plant’s tissue, it can lead to uncontrolled, unsustainable growth, causing stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, a fundamental component of plant growth and development. This pathway controls various processes, including cell division, elongation, and differentiation .
Pharmacokinetics
2,4-D is typically used in the form of its ammonium salt . It is poorly soluble in water but readily soluble in organic solvents .
Result of Action
The compound’s action at the molecular and cellular level results in uncontrolled and unsustainable growth, leading to physical deformities such as stem curling and leaf wilting, and eventually causing the plant’s death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by the plant species, the dosage used, and the environmental conditions at the time of application .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN5O3/c23-15-3-6-19(18(24)9-15)33-12-20(31)26-7-8-30-21-17(10-28-30)22(32)29(13-27-21)11-14-1-4-16(25)5-2-14/h1-6,9-10,13H,7-8,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLKOHMBRSUILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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